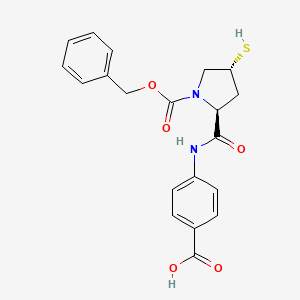
4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzoic acid moiety linked to a pyrrolidine ring, which is further substituted with a benzyloxycarbonyl group and a mercapto group. The stereochemistry of the compound is defined by the (2S,4R) configuration, which plays a crucial role in its reactivity and biological activity.
Métodos De Preparación
The synthesis of 4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is typically introduced using benzyl chloroformate in the presence of a base.
Attachment of the Mercapto Group: The mercapto group can be introduced via a thiol-ene reaction or by using a suitable thiol reagent.
Coupling with Benzoic Acid: The final step involves coupling the pyrrolidine derivative with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a disulfide bond or a sulfonic acid derivative.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acids or bases for hydrolysis.
Aplicaciones Científicas De Investigación
4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and specificity. For example, the mercapto group can form covalent bonds with cysteine residues in enzymes, leading to inhibition of enzyme activity. The benzyloxycarbonyl group can enhance the compound’s lipophilicity and facilitate its interaction with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar compounds to 4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid include:
4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxyproline-2-carboxamido)benzoic acid: This compound has a hydroxy group instead of a mercapto group, which affects its reactivity and biological activity.
4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-aminopyrrolidine-2-carboxamido)benzoic acid: This compound has an amino group instead of a mercapto group, leading to different chemical and biological properties.
4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-methylpyrrolidine-2-carboxamido)benzoic acid: This compound has a methyl group instead of a mercapto group, which influences its steric and electronic properties.
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer specific reactivity and biological activity that distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C20H20N2O5S |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
4-[[(2S,4R)-1-phenylmethoxycarbonyl-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C20H20N2O5S/c23-18(21-15-8-6-14(7-9-15)19(24)25)17-10-16(28)11-22(17)20(26)27-12-13-4-2-1-3-5-13/h1-9,16-17,28H,10-12H2,(H,21,23)(H,24,25)/t16-,17+/m1/s1 |
Clave InChI |
WCEHYMVIIWBNMP-SJORKVTESA-N |
SMILES isomérico |
C1[C@H](CN([C@@H]1C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3)S |
SMILES canónico |
C1C(CN(C1C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



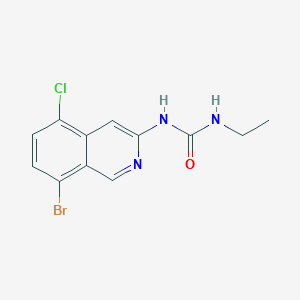
![7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12863421.png)
![Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate](/img/structure/B12863425.png)
![5-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12863429.png)

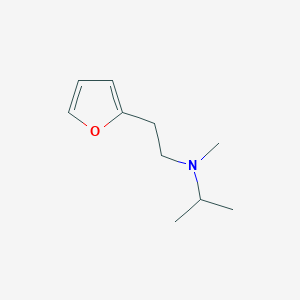




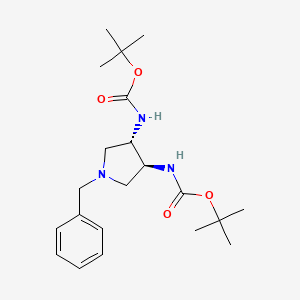
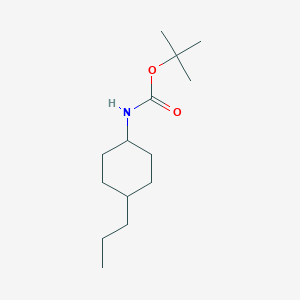
![3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal](/img/structure/B12863488.png)
